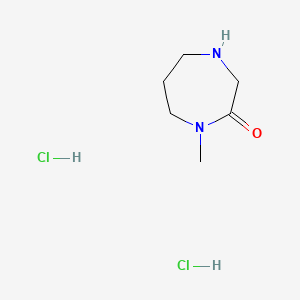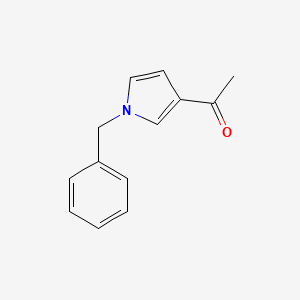![molecular formula C8H3ClF3NO B13888290 5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine is a heterocyclic compound that features a furan ring fused to a pyridine ring, with chlorine and trifluoromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired furo[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cyclization Reactions: The furan and pyridine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines or thiols.
Oxidizing Agents: For oxidation reactions, such as hydrogen peroxide or potassium permanganate.
Reducing Agents: For reduction reactions, such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Agrochemicals: It is used as an intermediate in the synthesis of crop protection agents, leveraging its unique chemical properties to enhance efficacy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, disrupting key cellular pathways. For example, molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha, suggesting a mechanism involving the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,3,6-trifluoropyridine: A precursor in the synthesis of 5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine.
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
Trifluoromethylpyridine Derivatives: Compounds with similar trifluoromethyl substituents but different ring structures.
Uniqueness
This compound is unique due to the combination of its furan and pyridine rings, along with the specific positioning of chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and agrochemicals .
Propiedades
Fórmula molecular |
C8H3ClF3NO |
|---|---|
Peso molecular |
221.56 g/mol |
Nombre IUPAC |
5-chloro-7-(trifluoromethyl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-4(8(10,11)12)7-5(13-6)1-2-14-7/h1-3H |
Clave InChI |
LDNBDPPOGIRNTE-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C1N=C(C=C2C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)


![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)

![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)

![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)

![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)


